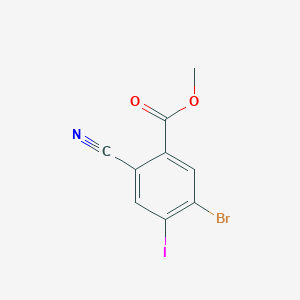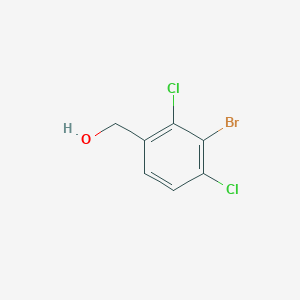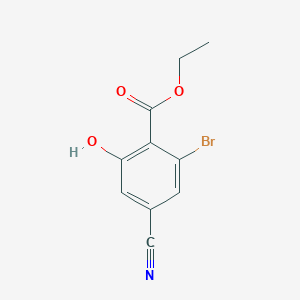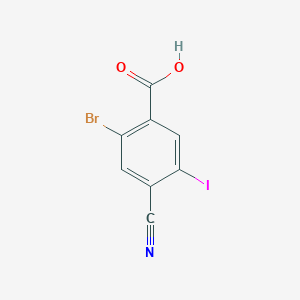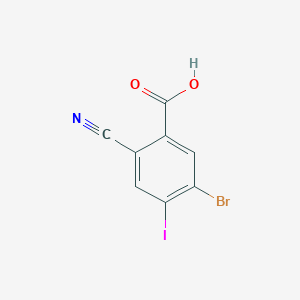
5-Chloro-3-ethyl-1-(methoxymethyl)-1h-1,2,4-triazole
Übersicht
Beschreibung
5-Chloro-3-ethyl-1-(methoxymethyl)-1H-1,2,4-triazole is a heterocyclic compound with a wide range of applications in the field of science. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 135-138°C. It is widely used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a corrosion inhibitor in metalworking fluids. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
A significant aspect of the research on triazole derivatives, including 5-Chloro-3-ethyl-1-(methoxymethyl)-1H-1,2,4-triazole, involves their molecular structure and synthesis. Studies have reported the synthesis and characterization of various triazole derivatives, exploring their molecular structures through techniques such as X-ray diffraction, IR, 1H NMR, and 13C NMR. These studies contribute to the understanding of the molecular framework and potential functional applications of such compounds (Şahin et al., 2014).
Interaction and Bonding Analysis
Research on triazole derivatives also delves into the interaction and bonding within the molecular structures. For instance, studies have analyzed π-hole tetrel bonding interactions in triazole derivatives, employing methods like Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules. Such investigations provide insights into the nucleophilic/electrophilic nature of specific groups within the compounds and how this influences interaction energies (Ahmed et al., 2020).
Antimicrobial and Anticancer Properties
Several triazole derivatives have been synthesized and assessed for their antimicrobial and anticancer activities. These studies involve the preparation of various substituted derivatives and evaluating their efficacy against different microorganisms and cancer cell lines, thus highlighting the potential therapeutic applications of these compounds (Bektaş et al., 2007; Bekircan et al., 2008).
Structural Analysis and Drug Interaction
In-depth structural analysis and drug interaction studies are also a crucial part of triazole research. Studies have focused on molecular stabilities, conformational analyses, and molecular docking studies of triazole derivatives as EGFR inhibitors, showing their potential in anti-cancer therapies (Karayel, 2021).
Chemical Reactions and Derivative Synthesis
The research extends to exploring the chemical reactions of triazole compounds, leading to the synthesis of various derivatives. These studies not only enhance the understanding of the chemical behavior of triazoles but also open doors to new compounds with potential applications in different fields (Kaldrikyan et al., 2016; Iddon & Nicholas, 1996).
Eigenschaften
IUPAC Name |
5-chloro-3-ethyl-1-(methoxymethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O/c1-3-5-8-6(7)10(9-5)4-11-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKPEAPLAWDTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=N1)Cl)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-ethyl-1-(methoxymethyl)-1h-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




